(1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine
CAS No.: 2518136-84-8
Cat. No.: VC11519981
Molecular Formula: C11H13ClN2O
Molecular Weight: 224.68 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2518136-84-8 |
|---|---|
| Molecular Formula | C11H13ClN2O |
| Molecular Weight | 224.68 g/mol |
| IUPAC Name | (5R)-7-chloro-5-methyl-3-nitroso-1,2,4,5-tetrahydro-3-benzazepine |
| Standard InChI | InChI=1S/C11H13ClN2O/c1-8-7-14(13-15)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8H,4-5,7H2,1H3/t8-/m0/s1 |
| Standard InChI Key | POOKTNWLAMHIKQ-QMMMGPOBSA-N |
| Isomeric SMILES | C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)N=O |
| Canonical SMILES | CC1CN(CCC2=C1C=C(C=C2)Cl)N=O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, (1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine, encodes critical structural information:
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Benzazepine backbone: A fused benzene ring and azepine (seven-membered nitrogen-containing ring).
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Substituents:
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Chlorine at position 8 (aromatic ring)
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Methyl group at position 1 (chiral center with R-configuration)
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Nitroso (-N=O) group at position 3 (azepine ring).
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The stereochemistry at C1 is critical for biological activity, as enantiomeric forms of benzazepines often exhibit divergent receptor binding profiles .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 2518136-84-8 |
| Molecular Formula | C₁₁H₁₃ClN₂O |
| Molecular Weight | 224.68 g/mol |
| Purity (Commercial) | ≥95% |
| Chiral Center | C1 (R-configuration) |
Synthesis and Manufacturing
Synthetic Pathways
Stereochemical Considerations
The (1R) configuration is achieved through asymmetric synthesis or chiral resolution. In the case of related benzazepines, enzymatic resolution or diastereomeric salt formation with chiral acids (e.g., tartaric acid) has proven effective . Computational modeling suggests that the R-configuration optimizes steric interactions with the 5-HT₂C receptor’s binding pocket, though experimental validation for this specific derivative is pending.
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC with chiral stationary phases would be required to resolve enantiomers, using mobile phases such as hexane:isopropanol (90:10) with 0.1% diethylamine .
Applications and Research Directions
Challenges and Opportunities
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Synthetic complexity: Steroselective nitrosation requires optimization to avoid racemization.
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Toxicological profiling: Nitroso compounds can form nitrosamines, necessitating rigorous genotoxicity assessments.
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